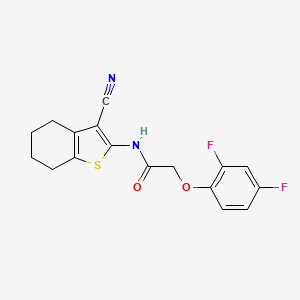![molecular formula C15H16N2O4 B10944953 4-hydroxy-6-methyl-3-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10944953.png)
4-hydroxy-6-methyl-3-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyranone ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 1-propyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler analog without the pyrazole moiety.
1-Propyl-1H-pyrazole-4-carbaldehyde: A precursor used in the synthesis of the target compound.
Coumarin derivatives: Structurally similar compounds with a pyranone ring.
Uniqueness
4-HYDROXY-6-METHYL-3-[(E)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE is unique due to the combination of the pyranone and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(1-propylpyrazol-4-yl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C15H16N2O4/c1-3-6-17-9-11(8-16-17)4-5-12(18)14-13(19)7-10(2)21-15(14)20/h4-5,7-9,19H,3,6H2,1-2H3/b5-4+ |
InChI Key |
YCGJEJAZHJCSMD-SNAWJCMRSA-N |
Isomeric SMILES |
CCCN1C=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |
Canonical SMILES |
CCCN1C=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10944877.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10944878.png)
![3-[(4-Bromophenoxy)methyl]-4-methoxy-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944898.png)

![6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10944909.png)
![methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10944920.png)
![7-(difluoromethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10944928.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(piperidin-1-yl)acetamide](/img/structure/B10944935.png)
![Ethyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B10944937.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10944939.png)
![N-[4-(2-Toluidinosulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10944941.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one](/img/structure/B10944957.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B10944960.png)
